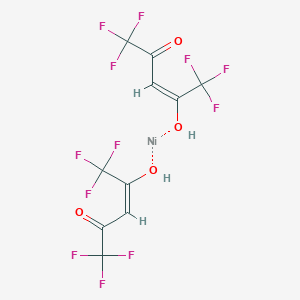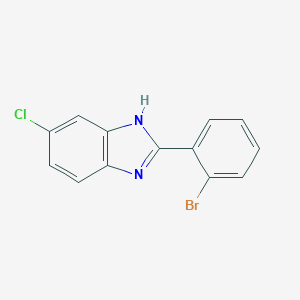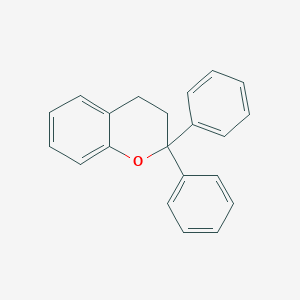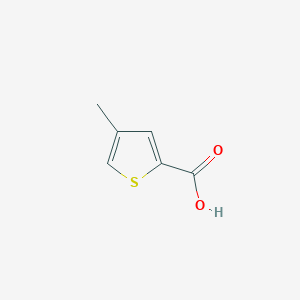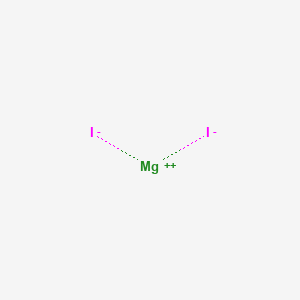
碘化镁 (MgI2)
描述
Synthesis Analysis
Magnesium iodide can be synthesized through several methods, including the direct reaction of magnesium metal with iodine. Additionally, it is produced by treating magnesium with iodine in the presence of anhydrous conditions, as demonstrated by reactions where magnesium iodide promotes the formation of tetrahydro-1,2-oxazines from nitrones and cyclopropanes with excellent yields and diastereoselectivity (Ganton & Kerr, 2004).
Molecular Structure Analysis
The molecular structure of magnesium iodide features magnesium in the +2 oxidation state, coordinating with iodide ions. Studies involving magnesium(I) compounds have highlighted stable magnesium-magnesium bonds, providing insights into the electronic structure and bonding within magnesium iodide complexes (Green, Jones, & Stasch, 2007).
Chemical Reactions and Properties
Magnesium iodide participates in various chemical reactions, including serving as a catalyst or promoter for synthesis processes. For instance, it has been utilized in the "homo 3+2" dipolar cycloaddition of nitrones, showcasing its utility in organic synthesis (Ganton & Kerr, 2004). Furthermore, its reactivity has been explored in the formation of molecular magnesium hydrides with terminal magnesium-hydrogen bonds, indicating its versatility in different chemical environments (Schnitzler, Spaniol, & Okuda, 2016).
Physical Properties Analysis
The physical properties of magnesium iodide, such as solubility, density, and melting point, are crucial for its application in various domains. Structural studies have provided insights into the coordination chemistry and solvation effects within magnesium iodide complexes in different solvents, highlighting the influence of solvent interactions on its physical characteristics (Wellmar & Persson, 1991).
Chemical Properties Analysis
Magnesium iodide's chemical properties, including its reactivity with other compounds and role in catalyzing reactions, underline its importance in synthesis and materials science. Its ability to form stable magnesium(I) compounds with Mg-Mg bonds showcases its potential in creating materials with unique chemical and physical properties (Green, Jones, & Stasch, 2007).
科学研究应用
1. Crystallography
- Application : Magnesium iodide has been used in the study of crystal structures. Single crystals of magnesium diiodide have been grown and the structure solved for the first time from single-crystal X-ray diffraction data .
- Method : The growth of good quality single crystals has allowed the structure of MgI2 to be determined for the first time. The single-crystal diffraction data set obtained confirms that MgI2 crystallizes in the trigonal space group P3m1, adopting the same hexagonal close-packed layered structure as CdI2 .
1. Crystallography
- Application : Magnesium iodide has been used in the study of crystal structures. Single crystals of magnesium diiodide have been grown and the structure solved for the first time from single-crystal X-ray diffraction data .
- Method : The growth of good quality single crystals has allowed the structure of MgI2 to be determined for the first time. The single-crystal diffraction data set obtained confirms that MgI2 crystallizes in the trigonal space group P3m1, adopting the same hexagonal close-packed layered structure as CdI2 .
- Results : The six equal Mg—I bond distances of 2.9183 (5) A˚ and the I—Mg—I bond angles (’) of 90.739 (17) describe a slightly distorted MgI6 octahedron .
1. Crystallography
- Application : Magnesium iodide has been used in the study of crystal structures. Single crystals of magnesium diiodide have been grown and the structure solved for the first time from single-crystal X-ray diffraction data .
- Method : The growth of good quality single crystals has allowed the structure of MgI2 to be determined for the first time. The single-crystal diffraction data set obtained confirms that MgI2 crystallizes in the trigonal space group P3m1, adopting the same hexagonal close-packed layered structure as CdI2 .
- Results : The six equal Mg—I bond distances of 2.9183 (5) A˚ and the I—Mg—I bond angles (’) of 90.739 (17) describe a slightly distorted MgI6 octahedron .
2. Organic Synthesis
- Application : Magnesium iodide is used for certain organic compound preparation. In Baylis Hillman reaction magnesium iodide is the starting material. It is a coupling reaction which produces (z) vinyl compounds .
- Method : The Baylis-Hillman reaction is an organic reaction which involves the coupling of an activated alkene, such as methyl acrylate, with an aldehyde in the presence of a nucleophile .
- Results : The reaction produces (z) vinyl compounds .
3. Catalyst in Organic Reactions
- Application : Magnesium iodide is used as a catalyst in organic chemical reactions, particularly in the formation of carbon-carbon bonds .
- Method : The exact method of application would depend on the specific reaction being catalyzed. Generally, the catalyst would be added to the reaction mixture to facilitate the formation of carbon-carbon bonds .
- Results : The use of magnesium iodide as a catalyst can increase the efficiency of the reaction and improve the yield of the desired product .
4. Preparation of Grignard Reagents
- Application : Magnesium iodide is used in the preparation of Grignard reagents .
- Method : Grignard reagents are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in the presence of an ether solvent .
- Results : Grignard reagents are a class of organomagnesium compounds that are widely used in organic chemistry to synthesize a wide range of organic compounds .
5. Reducing Agent
- Application : Magnesium iodide serves as a strong reducing agent, capable of transforming various organic compounds .
- Method : As a reducing agent, magnesium iodide can donate electrons to other substances in a chemical reaction .
- Results : The use of magnesium iodide as a reducing agent can facilitate various chemical transformations .
6. Iodine Production
- Application : Magnesium iodide can be used in the production of iodine .
- Method : The exact method of iodine production from magnesium iodide would depend on the specific industrial process being used .
- Results : The use of magnesium iodide in iodine production can contribute to the overall efficiency and yield of the process .
未来方向
属性
IUPAC Name |
magnesium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJIBCZHWBKSL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgI2, I2Mg | |
| Record name | magnesium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065056 | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.114 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octahydrate: White deliquescent solid; Easily discolored by light and air; Soluble in water; [Merck Index] White odorless beads; Soluble in water; [MSDSonline] | |
| Record name | Magnesium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Magnesium iodide (MgI2) | |
CAS RN |
10377-58-9 | |
| Record name | Magnesium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

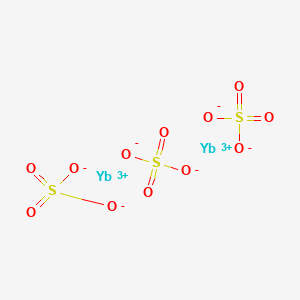
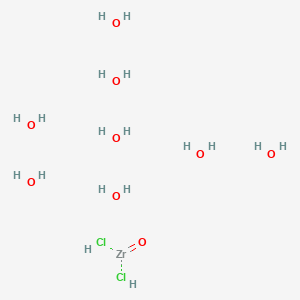
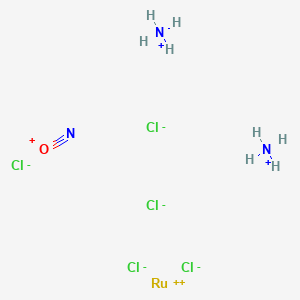
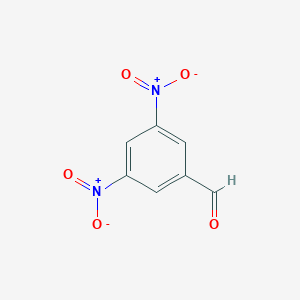
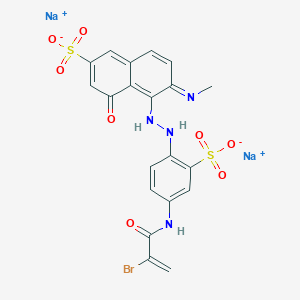
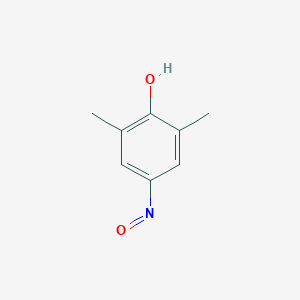

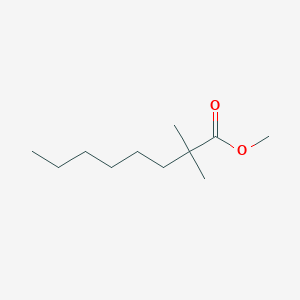
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
